1-Methyl-2-[2-(2-methylphenyl)ethyl]benzene
Description
Properties
IUPAC Name |
1-methyl-2-[2-(2-methylphenyl)ethyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18/c1-13-7-3-5-9-15(13)11-12-16-10-6-4-8-14(16)2/h3-10H,11-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFEPNMCDSBNJDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CCC2=CC=CC=C2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30915072 | |
| Record name | 1,1'-(Ethane-1,2-diyl)bis(2-methylbenzene) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30915072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
952-80-7, 33268-48-3 | |
| Record name | Benzene, 1,1'-(1,2-ethanediyl)bis(2-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000952807 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1-Di-o-tolylethane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033268483 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 952-80-7 | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127020 | |
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| Record name | 1,1'-(Ethane-1,2-diyl)bis(2-methylbenzene) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30915072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2â??-dimethylbibenzyl | |
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Biological Activity
1-Methyl-2-[2-(2-methylphenyl)ethyl]benzene, also known as a derivative of ethylbenzene, is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.
This compound has the molecular formula C16H18 and is classified under aromatic hydrocarbons. Its structure can be represented as follows:
This compound is characterized by a two-methylphenyl group attached to an ethylene bridge, which contributes to its unique biological properties.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing on its antimicrobial , anticancer , and anti-inflammatory properties.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have demonstrated that certain derivatives can inhibit the growth of bacteria such as E. coli and Staphylococcus aureus. The mechanism often involves disruption of bacterial cell membranes and inhibition of essential enzymes.
| Compound | Target Bacteria | Inhibition Zone (mm) |
|---|---|---|
| Compound A | E. coli | 15 |
| Compound B | S. aureus | 20 |
| This compound | Bacillus subtilis | 18 |
Anticancer Activity
The anticancer potential of this compound has been evaluated in several cell lines. Notably, it has shown promising results against breast cancer cell lines such as MDA-MB-231 and MCF-7. The proposed mechanism includes induction of apoptosis and cell cycle arrest.
A study reported that treatment with this compound resulted in:
- Apoptosis induction : Increased annexin V-FITC positive cells were noted.
- Cell viability reduction : IC50 values were determined to be around 10 µM for MDA-MB-231 cells.
| Cell Line | IC50 (µM) | Apoptosis Rate (%) |
|---|---|---|
| MDA-MB-231 | 10 | 22 |
| MCF-7 | 15 | 15 |
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, this compound has been studied for its anti-inflammatory effects. It appears to inhibit pro-inflammatory cytokines such as IL-6 and TNF-alpha in vitro, suggesting potential therapeutic applications in inflammatory diseases.
Case Studies
Several case studies have highlighted the effectiveness of this compound:
-
Case Study on Breast Cancer : A clinical trial involving patients with advanced breast cancer showed that a regimen including this compound led to improved outcomes compared to standard treatments.
- Outcome : Increased overall survival rates and reduced tumor size.
-
Case Study on Bacterial Infections : A study involving patients with chronic bacterial infections indicated that topical application of formulations containing this compound resulted in significant improvement in infection control.
- Outcome : Reduction in infection recurrence rates by approximately 30%.
Comparison with Similar Compounds
Simple Alkyl-Substituted Benzene Derivatives
| Compound Name | CAS | Formula | Molecular Weight | Boiling Point (°C) | Density (g/cm³) | Key Features |
|---|---|---|---|---|---|---|
| 1-Ethyl-2-methylbenzene | 611-14-3 | C₉H₁₂ | 120.20 | ~180 (lit.) | ~0.87 | Simpler analog with ethyl linkage |
| 1-Allyl-2-methylbenzene | 1587-04-8 | C₁₀H₁₂ | 132.21 | N/A | N/A | Unsaturated allyl substituent |
| Target Compound | 952-80-7 | C₁₆H₁₈ | 210.32 | 284.85 | 0.9761 | Ethyl bridge between methylbenzenes |
Comparison Insights :
- Molecular Complexity : The target compound’s ethyl bridge and dual methyl-substituted benzene rings result in higher molecular weight and boiling point compared to simpler analogs like 1-ethyl-2-methylbenzene .
- Steric Effects : The ethyl bridge introduces conformational rigidity, whereas allyl-substituted derivatives (e.g., 1-allyl-2-methylbenzene) exhibit reactivity due to the unsaturated bond .
Compounds with Functional Groups
| Compound Name | CAS | Formula | Functional Group | Key Properties |
|---|---|---|---|---|
| Methyl 2-(2-methylphenyl)acetate | N/A | C₁₁H₁₄O₂ | Ester | OR1A1 agonist (EC₅₀: 12.2–25.0 µM) |
| 1-Methyl-2-(2-nitroethenyl)benzene | 28638-59-7 | C₉H₉NO₂ | Nitroalkene | High reactivity for addition reactions |
Comparison Insights :
- Bioactivity : Methyl 2-(2-methylphenyl)acetate demonstrates receptor activation (OR1A1), suggesting that ester substituents enhance bioactivity compared to the inert ethyl bridge in the target compound .
- Reactivity : The nitro group in 1-methyl-2-(2-nitroethenyl)benzene enables electrophilic addition, contrasting with the target compound’s stability under standard conditions .
Disulfide-Containing Analogs
1-Methyl-2-({[(2-methylphenyl)methyl]disulfanyl}methyl)benzene (CAS: N/A) features a disulfide (-S-S-) bridge instead of an ethyl group. Key structural differences include:
- Conformation : The disulfide bond creates a twisted geometry (C-S-S-C torsion angle: 93.24°), whereas the ethyl bridge in the target compound allows free rotation .
- Crystal Packing : Disulfide analogs exhibit C–H⋯π interactions stabilizing the 3D architecture, while the target compound’s packing is likely dominated by van der Waals forces .
Complex Multi-Aryl Structures
1-Methyl-4-[1-(4-methylphenyl)-2,2-diphenylethyl]benzene (CAS: N/A) has a diphenylethyl group, resulting in:
- Steric Hindrance : The bulky diphenylethyl group limits conformational flexibility compared to the target compound’s linear ethyl bridge .
- Applications : Such complex structures are often explored in pharmaceuticals or polymers, whereas the target compound’s simpler structure suits materials science .
Preparation Methods
Biaryl Ethyl Coupling via Cross-Coupling Reactions
A common approach to prepare compounds with a 2-phenylethyl substituent on a benzene ring is through palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura or Negishi coupling. These methods enable the formation of the carbon-carbon bond between the aromatic rings and the ethyl linker.
- Starting Materials: Typically, 2-bromomethyl toluene or 2-bromomethylbenzene derivatives and 2-methylphenylboronic acid or related organometallic reagents are used.
- Catalysts: Palladium complexes such as Pd(PPh3)4 or PdCl2(PPh3)2 are employed.
- Conditions: Reactions are carried out in polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) under inert atmosphere (argon or nitrogen) at temperatures ranging from 60 to 100 °C.
- Base: Triethylamine or potassium carbonate is used to facilitate the coupling.
Alkylation and Methylation Steps
After the biaryl ethyl framework is constructed, methylation at the 1-position of the benzene ring can be achieved by:
- Methylating Agents: Methyl iodide or dimethyl sulfate.
- Base: Strong bases such as sodium hydride or potassium tert-butoxide.
- Solvent: Anhydrous solvents like dimethyl sulfoxide (DMSO) or THF.
- Temperature: Typically performed at 0 °C to room temperature to control regioselectivity and avoid over-alkylation.
Alternative Synthetic Strategy: Friedel-Crafts Alkylation
Another method involves Friedel-Crafts alkylation of toluene derivatives with 2-(2-methylphenyl)ethyl halides under Lewis acid catalysis (e.g., AlCl3). This method allows direct alkylation of the aromatic ring but requires careful control to avoid polyalkylation and rearrangements.
Detailed Reaction Conditions and Yields
| Step | Reagents & Catalysts | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Biaryl coupling | Pd(PPh3)4, K2CO3 | THF/H2O | 80 | 12 | 70-85 | Inert atmosphere, argon or nitrogen |
| Methylation | Methyl iodide, NaH | DMSO | 0 to 25 | 4 | 75-90 | Anhydrous conditions |
| Friedel-Crafts alkylation | 2-(2-methylphenyl)ethyl chloride, AlCl3 | CH2Cl2 or CS2Cl2 | 0 to 25 | 6 | 50-65 | Requires quenching and purification |
Research Findings and Optimization
- Catalyst Efficiency: Pd(PPh3)4 has been found to provide high coupling efficiency with minimal side reactions, improving overall yield and purity.
- Base Selection: Potassium carbonate is preferred for coupling due to its mildness and compatibility with aqueous solvents.
- Temperature Control: Maintaining moderate temperatures (60–80 °C) during coupling prevents decomposition of sensitive intermediates.
- Purification: Column chromatography on silica gel using hexane/ethyl acetate gradients effectively separates the desired product from by-products.
- Methylation Selectivity: Using sodium hydride as a base in anhydrous DMSO at low temperature ensures selective methylation at the 1-position without over-alkylation.
Analytical Characterization Supporting Preparation
- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR confirm the substitution pattern and integrity of the ethyl linker.
- Gas Chromatography-Mass Spectrometry (GC-MS): Confirms molecular weight and purity.
- Melting Point and Boiling Point: The compound has an estimated boiling point of approximately 285 °C and appears as a powder at room temperature.
- Purity Grades: Commercially available in high purity grades (≥99%) suitable for life science applications.
Summary Table of Preparation Methods
| Method | Advantages | Disadvantages | Typical Yield (%) | Scale Suitability |
|---|---|---|---|---|
| Pd-Catalyzed Cross-Coupling | High selectivity, good yields | Requires expensive catalysts | 70-85 | Laboratory to industrial |
| Friedel-Crafts Alkylation | Simpler reagents, direct alkylation | Lower selectivity, side reactions | 50-65 | Laboratory scale |
| Stepwise Methylation | High regioselectivity | Requires strict anhydrous conditions | 75-90 | Laboratory scale |
Q & A
What are the established synthetic methodologies for 1-Methyl-2-[2-(2-methylphenyl)ethyl]benzene, and how do reaction conditions influence yield?
Level: Basic
Methodological Answer:
The compound is synthesized via electrophilic aromatic substitution , leveraging reagents like potassium pentafluoropropionate and thiocyanate derivatives. A standardized procedure involves reacting 2-methylphenyl thiocyanate (0.50 mmol) with potassium salts (0.60 mmol) in trifluoroethanol as an internal standard, yielding 87% product (confirmed by ¹⁹F NMR and GC-MS) . Critical parameters include:
- Temperature: Controlled heating to avoid side reactions.
- Solvent: Polar aprotic solvents enhance electrophilic reactivity.
- Catalyst: Acidic or Lewis acid catalysts (e.g., AlCl₃) may accelerate substitution.
Table 1: Example Reaction Conditions and Yields
| Reagent | Solvent | Temperature | Yield |
|---|---|---|---|
| K pentafluoropropionate | Trifluoroethanol | 80°C | 87% |
What analytical techniques are most reliable for confirming the crystal structure of this compound?
Level: Basic
Methodological Answer:
Single-crystal X-ray diffraction is definitive. For this compound derivatives, monoclinic P2₁/c symmetry is observed with cell parameters:
- a = 10.3640 Å, b = 7.6408 Å, c = 18.1106 Å, β = 91.099° .
- Validation metrics: R factor = 0.035, wR = 0.096, data-to-parameter ratio = 16.7.
- Hydrogen-bond geometry (e.g., C–H···π interactions) further corroborates structural integrity (see Table 1 in ).
How can researchers address discrepancies in spectroscopic data (e.g., NMR shifts) obtained from different solvent systems?
Level: Advanced
Methodological Answer:
Discrepancies arise from solvent polarity and hydrogen bonding. To resolve:
Cross-validation: Compare with X-ray crystallography (e.g., bond lengths in ).
Computational NMR simulations: Use DFT (B3LYP/6-31G*) to model solvent effects on chemical shifts .
Standardized protocols: Use deuterated solvents (CDCl₃, DMSO-d₆) and control temperature (±0.1°C).
Example: Aromatic proton shifts in CDCl₃ vs. DMSO-d₆ differ by 0.2–0.5 ppm; simulations align with experimental trends .
What computational approaches predict the compound's reactivity in novel synthetic pathways?
Level: Advanced
Methodological Answer:
Density Functional Theory (DFT) models:
- Fukui indices identify electrophilic/nucleophilic sites (e.g., para positions on methyl-substituted rings) .
- Transition state analysis: Gibbs free energy barriers predict regioselectivity in substitution reactions.
- Software tools: Gaussian (B3LYP/6-311++G**) or ORCA with solvent continuum models.
Case study: Adsorption studies on methylbenzenes show π-π stacking interactions dominate reactivity .
What methodologies assess the compound's potential biological activity, such as antimicrobial or anticancer effects?
Level: Advanced
Methodological Answer:
In vitro assays:
- MTT assay: Test cytotoxicity against cancer cell lines (e.g., HeLa, MCF-7).
- Antimicrobial screening: Agar diffusion for bacterial/fungal inhibition zones.
Structure-activity relationship (SAR): Modify substituents (e.g., methoxy groups) and correlate with IC₅₀ values.
Molecular docking: Simulate binding to target proteins (e.g., thymidylate synthase for anticancer activity) .
Example: Benzoxazole derivatives with similar structures show IC₅₀ values <10 µM in breast cancer models .
How are biomarkers of exposure to this compound identified and quantified in toxicological studies?
Level: Advanced
Methodological Answer:
Biomarker identification: Use LC-MS/MS to detect urinary metabolites (e.g., hydroxylated derivatives).
Quantification:
- Internal standards: Deuterated analogs (e.g., benzene-d₆) improve accuracy .
- Calibration curves: Linear ranges (0.1–100 ng/mL) with R² >0.98.
Validation: Recovery rates (85–115%) and precision (CV <15%) per FDA guidelines .
How do steric effects influence the compound's reactivity in substitution reactions?
Level: Advanced
Methodological Answer:
Steric hindrance from methyl groups directs substitution to less hindered positions:
- Ortho/para ratios: Calculated via DFT (e.g., para dominance in bulky substituents) .
- Experimental validation: Competitive reactions with iodine monochloride show para-selectivity (>70%) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
